molecular formula C15H18N2O2S B283459 N-[2-(allyloxy)-3-ethoxybenzyl]-N-(1,3-thiazol-2-yl)amine

N-[2-(allyloxy)-3-ethoxybenzyl]-N-(1,3-thiazol-2-yl)amine

Cat. No.: B283459
M. Wt: 290.4 g/mol
InChI Key: HATDOIIFKXUCRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(allyloxy)-3-ethoxybenzyl]-N-(1,3-thiazol-2-yl)amine is a chemical compound with a complex structure that includes an ethoxy group, a prop-2-enoxy group, and a thiazolamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(allyloxy)-3-ethoxybenzyl]-N-(1,3-thiazol-2-yl)amine typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the Ethoxy Group: This can be achieved through the reaction of an appropriate phenol derivative with ethyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the Prop-2-enoxy Group: This step involves the reaction of the ethoxy-substituted phenol with an allyl halide under basic conditions.

    Thiazolamine Formation: The final step involves the reaction of the intermediate compound with thiazole-2-amine under suitable conditions, such as heating in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-(allyloxy)-3-ethoxybenzyl]-N-(1,3-thiazol-2-yl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or prop-2-enoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(allyloxy)-3-ethoxybenzyl]-N-(1,3-thiazol-2-yl)amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(allyloxy)-3-ethoxybenzyl]-N-(1,3-thiazol-2-yl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-methoxy-2-prop-2-enoxyphenyl)methyl]-2-thiazolamine
  • N-[(3-ethoxy-2-prop-2-enoxyphenyl)methyl]-2-imidazolamine

Uniqueness

N-[2-(allyloxy)-3-ethoxybenzyl]-N-(1,3-thiazol-2-yl)amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H18N2O2S

Molecular Weight

290.4 g/mol

IUPAC Name

N-[(3-ethoxy-2-prop-2-enoxyphenyl)methyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C15H18N2O2S/c1-3-9-19-14-12(6-5-7-13(14)18-4-2)11-17-15-16-8-10-20-15/h3,5-8,10H,1,4,9,11H2,2H3,(H,16,17)

InChI Key

HATDOIIFKXUCRN-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1OCC=C)CNC2=NC=CS2

Canonical SMILES

CCOC1=CC=CC(=C1OCC=C)CNC2=NC=CS2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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